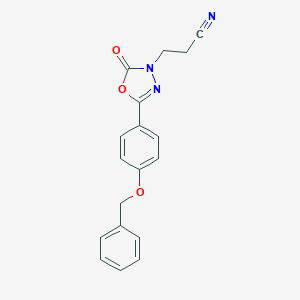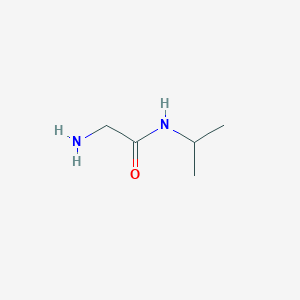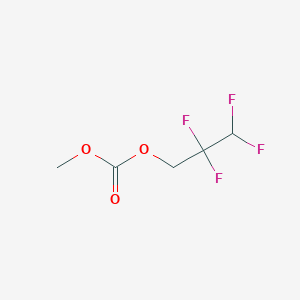
马兜铃酸D
描述
Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . It has a role as a carcinogenic agent, a metabolite, a nephrotoxin, and a toxin . It is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla .
Synthesis Analysis
A versatile approach to the synthesis of the Aristolochic Acids and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . A large number of relevant studies have been reviewed and it was found that processing with honey or alkaline salts is the most widely used method in practical production .
Molecular Structure Analysis
The geometry and electronic structure of Aristolochic acid D are important for the further knowledge of its transformation in vivo and in situ . Intermolecular and intramolecular interactions were characterized by atoms in molecules and reduced density gradient analysis .
Chemical Reactions Analysis
A method for rapid characterization of Aristolochic acid D in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . Five Aristolochic acid D analogues, containing four aristolochic acids and one aristolactam, were separated and identified within milliseconds .
Physical And Chemical Properties Analysis
Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . Its molecular formula is C17H11NO8 .
科学研究应用
1. 传统中药安全与监管
马兜铃酸,包括马兜铃酸D,在传统中药中引起了极大关注,因为它们具有不同的毒性。值得注意的是,一些马兜铃酸类似物,如AA-Ⅳa,被认为在肾毒性或致癌性方面没有明显影响,与其他类型如AA-Ⅰ有所不同。在用于药物的马兜铃科植物中,这些酸的类型和含量各不相同。这种变化影响了这些药物的安全性和临床应用,强调了对这些化合物的合理使用和增强研究、分析和毒理学研究的必要性 (Tian et al., 2022)。
2. 马兜铃酸研究趋势
关于马兜铃酸的研究已经持续了几十年,重点放在它们在传统药物中的应用,特别是在亚洲国家。未来研究的建议包括探索其抗肿瘤功效、免疫活性以及天然存在的马兜铃酸的发现。这还涉及调查马兜铃酸突变签名与各种癌症之间的相关性,并进一步推进分析化学研究 (Zhou等,2019)。
3. 马兜铃酸作为K2P通道调节剂
马兜铃酸存在于传统药物中用于治疗疼痛的植物中。它对TREK和TRESK,即钾(K2P)通道的影响,这些通道是疼痛治疗中的潜在治疗靶点,是一个重要的研究领域。这在巴尔干地区地方性肾病(BEN)等疾病的背景下尤为重要,这些疾病与马兜铃酸的摄入有关 (Veale & Mathie, 2016)。
4. 癌症研究中的突变签名
研究揭示了马兜铃酸在癌症中的独特突变签名,特别是在膀胱上皮癌中。这种特定类型的突变特征有助于确定马兜铃酸暴露作为癌症原因。这项研究对于理解马兜铃酸的致癌效应至关重要,并有助于公共卫生工作以减少对这种化合物的暴露 (Hoang et al., 2013)。
5. 用于生物合成理解的转录组分析
已对异型细辛的转录组进行了测序,以了解马兜铃酸的生物合成途径。这项研究确定了可能在马兜铃酸生物合成中起关键作用的候选转录本,为进一步研究这些药用植物奠定了基础 (Wang et al., 2018)。
6. 马兜铃酸肾病研究
对马兜铃酸肾病(AAN)的研究集中在其在慢性肾病和相关癌症中的作用上。这包括调查流行病学方面、临床表现以及AAN的潜在治疗方法,有助于更广泛地了解该疾病及其管理 (Luciano & Perazella, 2014)。
安全和危害
Aristolochic acid D is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
未来方向
As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AA exposure will have far-reaching negative effects on the disease trends of AA-associated cancers . Therefore, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk . More strict precautions should be taken to protect the public from AA exposure .
属性
IUPAC Name |
10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIFGYTAXNCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169766 | |
| Record name | Aristolochic acid-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid d | |
CAS RN |
17413-38-6 | |
| Record name | Aristolochic acid-D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



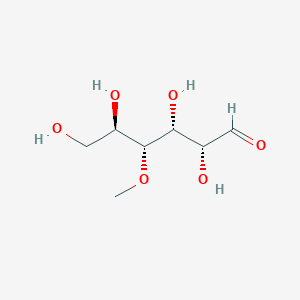
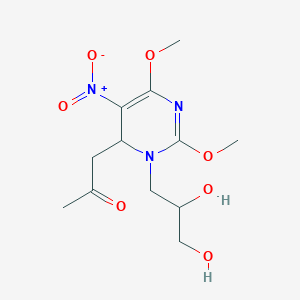
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
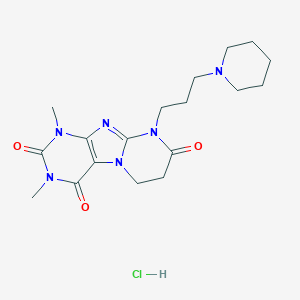
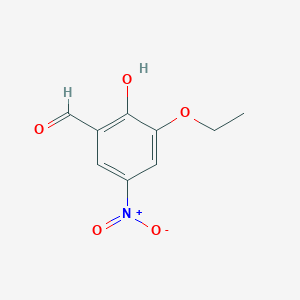
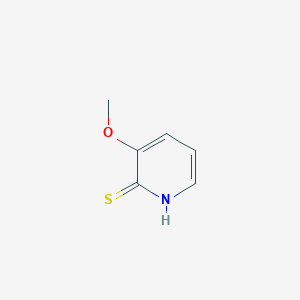


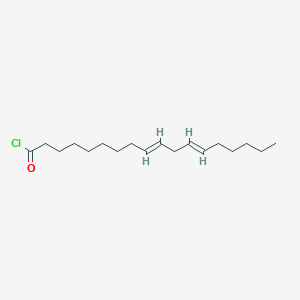
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
